2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-4-10-3-5-2-6(9(14)15)8(13)12-7(5)11-4/h2-3H,1H3,(H,14,15)(H,10,11,12,13) |
InChI Key |
AFRXRLONRHXLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C(=O)NC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-D]pyrimidin-7-one derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with different aryl or heteroaryl amines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various aryl or heteroaryl amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can lead to the formation of methyl sulfoxides .
Scientific Research Applications
Anticancer Activity
One of the primary areas of interest for 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is its potential as an anticancer agent. Research has indicated that derivatives of pyrido[2,3-d]pyrimidines can act as inhibitors of various kinases involved in cancer progression. For instance:
- Kinase Inhibition : Compounds with similar structures have shown efficacy as kinase inhibitors, particularly in targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancers such as breast cancer and leukemia .
Antihypertensive Effects
Another application of this compound relates to its antihypertensive properties. Studies have suggested that certain pyrido[2,3-d]pyrimidine derivatives exhibit vasodilatory effects, making them potential candidates for the treatment of hypertension .
Synthetic Methodologies
The synthesis of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be accomplished through various methods that involve the construction of the pyridine and pyrimidine rings. The methodologies often include:
- Condensation Reactions : Utilizing starting materials such as α,β-unsaturated esters and malononitrile to form the core structure .
Given the structural diversity within the pyrido[2,3-d]pyrimidine class, extensive biological profiling has been conducted to evaluate their pharmacological activities. The following table summarizes some key findings related to biological activities:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored several pyrido[2,3-d]pyrimidine derivatives for their anticancer properties. The study found that specific modifications on the 7-position significantly enhanced their potency against breast cancer cell lines .
Case Study 2: Antihypertensive Action
Research conducted on a series of pyrido[2,3-d]pyrimidines indicated that compounds with specific substitutions exhibited notable antihypertensive effects in animal models. These findings suggest a promising avenue for developing new antihypertensive therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound’s structure allows it to bind to the active sites of these kinases, thereby inhibiting their activity and disrupting cell cycle progression.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a comparative analysis:
Structural and Crystallographic Insights
- Ring Puckering : Pyrido[2,3-d]pyrimidines adopt flattened boat conformations, with deviations up to 0.224 Å from planarity (e.g., thiazolo[3,2-a]pyrimidine derivatives) .
- Hydrogen Bonding : Carboxylic acid and oxo groups facilitate intermolecular C–H···O bonds, stabilizing crystal lattices .
- Substituent Effects : Bulky groups (e.g., 8-ethyl in Pipemidic acid) induce steric hindrance, altering binding pocket interactions .
Biological Activity
2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a compound belonging to the pyridopyrimidine family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can be represented as follows:
This compound features a pyridopyrimidine scaffold that is critical for its biological interactions.
Research indicates that derivatives of pyridopyrimidine compounds exhibit diverse mechanisms of action:
- Kinase Inhibition : The compound acts as a multikinase inhibitor, specifically targeting cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase (ARK5) pathways. This inhibition leads to the induction of apoptosis in tumor cells at low concentrations (30–100 nM) .
- Antitumor Activity : Various studies have shown that modifications at specific positions on the pyridopyrimidine ring can enhance antitumor efficacy. For instance, compounds with a cyano group at the Y position demonstrated significantly higher cytotoxicity compared to those with other substituents .
- Diverse Biological Targets : The substitution pattern at C5 and C6 positions of the pyridopyrimidine core influences selectivity towards different biological targets, including dihydrofolate reductase (DHFR) and various tyrosine kinases .
Structure-Activity Relationship (SAR)
The SAR analysis of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine derivatives reveals important insights into their biological activity:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 7x | Cyclopentyl | 0.030 | High cytotoxicity in K562 cells |
| 7y | Hydrogen | >1.00 | Reduced activity |
| 7z | Methyl | >1.00 | Reduced activity |
| 7aa | Ethyl | >1.00 | Reduced activity |
| 7ah | Nitro | >1.00 | Reduced activity |
This table illustrates how varying the substituents affects the potency of the compounds against cancer cell lines.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyridopyrimidine effectively inhibited cancer cell proliferation across multiple lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most potent derivatives showed IC50 values in the low micromolar range .
- Enzyme Inhibition : Another investigation focused on the inhibitory effects on pim kinases, which are implicated in various cancers. The study found that certain derivatives exhibited significant inhibitory activity against pim-1 with IC50 values as low as 1.18 μM .
Q & A
Q. What are the established synthetic protocols for 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted pyrimidine precursors. For example, analogous pyridopyrimidine derivatives are synthesized via base-catalyzed cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine, followed by oxidation with m-chloroperbenzoic acid to introduce the oxo group . Solvent choice (e.g., DMSO with triethylamine as a catalyst) and temperature control (35°C for 3 hours) are critical for yield optimization, achieving up to 98.4% purity after recrystallization .
Q. What purification techniques are recommended post-synthesis?
Methodological Answer: Recrystallization using DMSO/water mixtures is effective for isolating crystalline products, as demonstrated in pyridopyrimidine syntheses . Column chromatography (silica gel, CHCl₃:MeOH 4:1) resolves intermediates, while centrifugal filtration under pressure removes unreacted reagents .
Q. Which spectroscopic methods are most reliable for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at C2) and aromatic protons in the pyridopyrimidine core .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O(keto)⋯O(carboxylic acid), 2.7–3.0 Å) and confirms planarity of the heterocyclic nucleus .
- IR spectroscopy : Detects carbonyl stretching (1650–1750 cm⁻¹) and carboxylic acid O–H vibrations (2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?
Methodological Answer: Discrepancies between NMR (e.g., proton coupling patterns) and computational models often arise from dynamic equilibria or polymorphism. Single-crystal X-ray diffraction (using SHELX programs ) provides definitive bond lengths and angles. For example, in related quinolones, X-ray data confirmed the ethyl group’s perpendicular orientation (torsion angle: 92.9°) and half-chair conformation of substituents, resolving ambiguities in NMR assignments .
Q. What computational strategies refine structural models of pyridopyrimidine derivatives?
Methodological Answer:
Q. How do intermolecular interactions influence the compound’s stability and bioavailability?
Methodological Answer:
- Hydrogen bonding : Intramolecular O(keto)⋯O(carboxylic acid) bonds stabilize the planar core, while intermolecular N–H⋯O and O–H⋯O interactions (2.7–3.0 Å) enhance crystal lattice stability .
- π-π stacking : Aromatic interactions between pyridopyrimidine and benzenetricarboxylate moieties (dihedral angle: 6.6°) contribute to 3D supramolecular architectures, which may correlate with solubility and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
